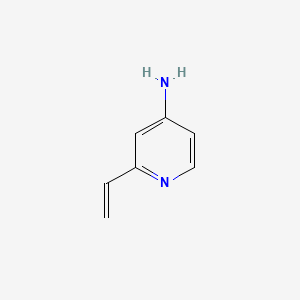

2-Vinylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARMBBJTBYGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718700 | |

| Record name | 2-Ethenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-57-7 | |

| Record name | 2-Ethenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Vinylpyridin-4-amine

Disclaimer: The following technical guide describes a hypothetical synthesis and predicted characterization of 2-vinylpyridin-4-amine. To date, there is no available literature detailing the successful synthesis or experimental characterization of this specific compound. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework to enable its potential synthesis and identification.

Introduction

This compound is a novel substituted pyridine derivative of interest for its potential applications in medicinal chemistry and materials science. The presence of a vinyl group offers a site for polymerization and further functionalization, while the aminopyridine scaffold is a common motif in pharmacologically active compounds. This guide outlines a plausible synthetic route and the expected analytical characterization of this target molecule.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the commercially available 2-chloro-4-nitropyridine. The strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group, followed by the selective reduction of the nitro group to the desired amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Vinyl-4-nitropyridine (Hypothetical Protocol)

-

Reaction Setup: To an oven-dried round-bottom flask, add 2-chloro-4-nitropyridine (1.0 eq.), potassium vinyltrifluoroborate (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by three cycles of vacuum and backfill.

-

Catalyst and Solvent Addition: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf), 0.03 eq.) is added under a positive pressure of the inert gas. Degassed 1,4-dioxane and water (4:1 v/v) are then added via syringe.

-

Reaction: The reaction mixture is heated to 80°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-vinyl-4-nitropyridine.

Step 2: Synthesis of this compound (Hypothetical Protocol)

-

Reaction Setup: In a round-bottom flask, 2-vinyl-4-nitropyridine (1.0 eq.) is dissolved in a mixture of ethanol and water.

-

Reagent Addition: Iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 5.0 eq.) are added to the solution.

-

Reaction: The mixture is heated to reflux (approximately 80-90°C) and stirred for 2-4 hours. Reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.

-

Extraction: The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product, this compound.

Predicted Characterization Data

The following data are predicted based on the structure of this compound and known spectroscopic data of similar compounds such as 4-aminopyridine and 2-vinylpyridine.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (d, 1H, H-6), 6.80 (dd, 1H, H-5), 6.70 (dd, 1H, vinyl CH), 6.60 (d, 1H, H-3), 5.90 (d, 1H, vinyl CH₂), 5.40 (d, 1H, vinyl CH₂), 4.50 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 158.0 (C-4), 150.0 (C-2), 149.0 (C-6), 135.0 (vinyl CH), 118.0 (vinyl CH₂), 108.0 (C-5), 107.0 (C-3) |

| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1640 (C=C vinyl stretch), 1600, 1570 (C=C, C=N aromatic ring stretch), 990, 910 (vinyl C-H bend) |

| Mass Spec. (EI) | m/z (%): 120 (M⁺), 119, 93, 66 |

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be a solid at room temp.) |

Proposed Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard characterization workflow would be employed.

Caption: Standard workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, roadmap for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The predicted characterization data offers a benchmark for the identification of the target compound. It is hoped that this guide will serve as a valuable resource for researchers aiming to synthesize and explore the properties and applications of this novel molecule.

Technical Guide: An Analysis of CAS Number 102000-57-7

To our valued researchers, scientists, and drug development professionals,

This document addresses the request for an in-depth technical guide on the properties and hazards of the substance associated with CAS number 102000-57-7. Following a comprehensive search of scientific databases and publicly available information, we must report that there is a significant lack of reliable and verifiable data for this specific CAS number.

Our investigation across multiple chemical and safety databases did not yield any consistent or detailed information regarding the chemical and physical properties, toxicological data, or associated hazards for a compound uniquely identified by CAS number 102000-57-7. One isolated reference was found that ambiguously associates this CAS number with a product listing for Titanium(III) chloride-aluminum chloride; however, the primary CAS number for that substance is different, and the context of the 102000-57-7 listing is unclear.

Due to the absence of concrete data, it is not possible to fulfill the core requirements of the requested technical guide, which include:

-

Data Presentation: No quantitative data on physical and chemical properties could be found to summarize in tabular form.

-

Experimental Protocols: Without identifiable research, no experimental methodologies can be provided.

-

Signaling Pathways and Experimental Workflows: The mechanism of action and biological interactions of a substance with this CAS number are unknown, precluding the creation of any signaling pathway or workflow diagrams.

We are unable to provide a technical guide on the properties and hazards of CAS number 102000-57-7 due to the lack of available scientific and safety information. We advise caution and further verification of the CAS number to ensure it is correct and corresponds to the intended substance of interest. For progress in your research and development, it is crucial to work with well-characterized compounds with established scientific literature.

"solubility of 2-Vinylpyridin-4-amine in organic solvents"

An In-depth Technical Guide on the Solubility of 2-Vinylpyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic amine with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its determination, and a logical framework for understanding the factors that govern its solubility.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of this compound, featuring a polar aminopyridine core and a less polar vinyl group, suggests a nuanced solubility profile.

-

Polar Solvents: The presence of the pyridine nitrogen and the primary amine group allows for hydrogen bonding with protic polar solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., acetone, acetonitrile). Therefore, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents: The vinyl group and the aromatic ring contribute to some nonpolar character, which may allow for some solubility in nonpolar solvents (e.g., toluene, hexane). However, the strong polar contributions from the amine and pyridine functionalities are likely to limit its solubility in highly nonpolar solvents.

To provide a more quantitative prediction, the following sections present solubility data for the closely related isomers, 2-vinylpyridine and 4-vinylpyridine. This data serves as a valuable proxy for estimating the solubility of this compound.

Quantitative Solubility Data for Analogous Compounds

The following tables summarize the available quantitative and qualitative solubility data for 2-vinylpyridine and 4-vinylpyridine in a range of common organic solvents. This information can be used to infer the likely solubility of this compound.

Table 1: Solubility of 2-Vinylpyridine

| Solvent | Formula | Type | Solubility | Reference |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2][3] | ChemBK[1], PubChem[2], ChemicalBook[3] |

| Benzene | C₆H₆ | Nonpolar | Soluble[1][3] | ChemBK[1], ChemicalBook[3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][3][4] | ChemBK[1], ChemicalBook[3], Polymer Source[4] |

| Ethanol | C₂H₅OH | Polar Protic | Easily Soluble[3][4] | ChemicalBook[3], Polymer Source[4] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Easily Soluble[3] | ChemicalBook[3] |

| Methanol | CH₃OH | Polar Protic | Soluble[4] | Polymer Source[4] |

| Toluene | C₇H₈ | Nonpolar | Soluble[4] | Polymer Source[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble[4] | Polymer Source[4] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[4] | Polymer Source[4] |

| Water | H₂O | Polar Protic | 27.5 g/L[5] | Wikipedia[5] |

Table 2: Solubility of 4-Vinylpyridine

| Solvent | Formula | Type | Solubility | Reference |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[6][7] | LookChem[6], ChemicalBook[7] |

| Benzene | C₆H₆ | Nonpolar | Soluble[6][7] | LookChem[6], ChemicalBook[7] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[8] | PubChem[8] |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Polar Aprotic | Soluble[6][7], Slightly Soluble[8] | LookChem[6], ChemicalBook[7], PubChem[8] |

| Methanol | CH₃OH | Polar Protic | Soluble[6][7] | LookChem[6], ChemicalBook[7] |

| Alcohol | R-OH | Polar Protic | Soluble[8] | PubChem[8] |

| Water | H₂O | Polar Protic | 29 g/L (20 °C)[6][7] | LookChem[6], ChemicalBook[7] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol is essential. The following details a reliable method for quantitative solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibrate the vials in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Key Concepts

Factors Influencing Solubility

The following diagram illustrates the key molecular and environmental factors that influence the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general experimental workflow for determining the solubility of a compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is currently scarce, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the data from analogous compounds and employing the detailed experimental protocol, scientists can effectively predict and determine the solubility of this compound, thereby facilitating its application in various scientific and industrial endeavors. The provided diagrams offer a clear visualization of the fundamental principles and workflows, further aiding in the design and execution of solubility studies.

References

- 1. chembk.com [chembk.com]

- 2. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. polymersource.ca [polymersource.ca]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. 4-Vinylpyridine | 100-43-6 [chemicalbook.com]

- 8. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2-Vinylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Vinylpyridin-4-amine. In the realm of drug discovery and materials science, understanding the fundamental molecular characteristics of such compounds is paramount for predicting their reactivity, designing novel derivatives, and interpreting experimental data. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such in-silico investigations.

Introduction to this compound

This compound is a heterocyclic aromatic compound incorporating a pyridine ring substituted with a vinyl group at the 2-position and an amine group at the 4-position. This unique combination of functional groups suggests its potential utility as a versatile building block in medicinal chemistry and polymer science. The vinyl group can participate in polymerization and addition reactions, while the amino-pyridine scaffold is a common motif in pharmacologically active molecules. Quantum chemical calculations offer a powerful, non-experimental approach to explore its molecular properties in detail.

Computational Methodologies

The selection of an appropriate computational method is crucial for obtaining accurate and reliable results. Density Functional Theory (DFT) has emerged as the workhorse for quantum chemical calculations on medium-sized organic molecules due to its favorable balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A typical DFT calculation involves the selection of a functional and a basis set.

-

Functionals : Hybrid functionals, such as B3LYP, are widely used as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies. For studying non-covalent interactions, dispersion-corrected functionals like ωB97x-D are often employed.

-

Basis Sets : Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

Ab Initio Methods

While computationally more demanding, ab initio methods like Hartree-Fock (HF) can also be utilized. However, DFT methods generally provide more accurate results for electron correlation effects at a lower computational expense.

Key Computational Experiments and Protocols

A systematic computational investigation of this compound would involve a series of calculations to determine its key molecular properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation : An initial 3D structure of this compound is built using molecular modeling software.

-

Optimization : The geometry is then optimized using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Vibrational Analysis

The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (Infrared and Raman).

Protocol:

-

Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed.

-

Spectral Analysis : The calculated vibrational frequencies and their corresponding intensities are used to predict the IR and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values.

Electronic Properties Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions.

Protocol:

-

Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Predicted Molecular Properties (Illustrative Data)

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C(vinyl) | 1.48 | C(vinyl)-C2-N1 | 116.5 |

| C(vinyl)-C(vinyl) | 1.34 | C2-C(vinyl)-H | 121.0 |

| C4-N(amine) | 1.37 | C3-C4-N(amine) | 122.0 |

| N1-C2 | 1.34 | H-N(amine)-H | 115.0 |

| C2-C3 | 1.40 | C3-C4-C5 | 118.0 |

| C3-C4 | 1.39 | C4-C5-C6 | 119.0 |

| C4-C5 | 1.39 | C5-C6-N1 | 123.0 |

| C5-C6 | 1.39 | C6-N1-C2 | 117.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Peaks)

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3450 | N-H symmetric stretch (amine) |

| 2 | 3350 | N-H asymmetric stretch (amine) |

| 3 | 3080 | C-H stretch (vinyl) |

| 4 | 3050 | C-H stretch (aromatic) |

| 5 | 1640 | C=C stretch (vinyl) |

| 6 | 1600 | C=C/C=N stretch (pyridine ring) |

| 7 | 1550 | N-H bend (amine) |

| 8 | 1250 | C-N stretch (amine) |

Table 3: Key Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By employing methods such as DFT, researchers can obtain valuable insights into its geometry, vibrational signatures, and electronic characteristics. This theoretical data is instrumental in rationalizing experimental findings, predicting molecular behavior, and guiding the design of new molecules with desired properties for applications in drug development and materials science. The protocols and illustrative data presented in this guide serve as a comprehensive starting point for such computational studies.

Thermal Stability and Decomposition of 2-Vinylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Vinylpyridin-4-amine, a molecule incorporating both a vinylpyridine and an aminopyridine moiety, is expected to exhibit complex thermal decomposition behavior. The vinyl group introduces the potential for polymerization at elevated temperatures, while the aminopyridine ring may undergo ring-opening and fragmentation. This guide synthesizes available data on analogous compounds to provide a predictive overview of the thermal stability, potential decomposition pathways, and recommended experimental protocols for the comprehensive analysis of this compound.

Predicted Thermal Stability

The thermal stability of this compound will be influenced by the interplay of its functional groups. The presence of the amino group on the pyridine ring is likely to influence its thermal stability compared to unsubstituted vinylpyridines.

Insights from Analogous Compounds

Studies on aminopyridine derivatives suggest that the amino group can affect the decomposition temperature. For instance, the thermal decomposition of aminonitropyridine N-oxides occurs at significantly high temperatures, with DSC exothermic peaks observed above 300°C.[1] While this compound lacks the nitro and N-oxide groups, this indicates the inherent thermal resilience of the aminopyridine core.

The vinyl group, on the other hand, is susceptible to polymerization, which can be initiated by heat. This process can compete with the decomposition of the molecule itself. The thermal degradation of poly(vinylpyridine)s has been studied, and it is known that poly(2-vinylpyridine) degrades via a more complex mechanism than poly(4-vinylpyridine), yielding pyridine, monomer, and protonated oligomers.[2]

Anticipated Decomposition Pathways

The decomposition of this compound is likely to proceed through multiple, competing pathways.

-

Polymerization: The vinyl group can undergo free-radical polymerization upon heating, leading to the formation of oligomeric or polymeric structures.

-

Pyridine Ring Opening: At higher temperatures, the pyridine ring can cleave. The decomposition of pyridine is known to initiate with the formation of pyridyl radicals, which can then undergo ring-opening to form open-chain radicals.[3]

-

Fragmentation of the Amino Group: The C-N bond of the amino group could cleave, leading to the release of ammonia or other nitrogen-containing fragments.

-

Formation of Volatile Products: The decomposition is expected to generate a range of volatile products, including pyridine, aminopyridines, and various hydrocarbons.

Below is a proposed general decomposition pathway for an aminopyridine, which may offer insights into the potential fate of the this compound ring structure.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, the following tables summarize key thermal properties of related compounds to provide a comparative baseline.

Table 1: Thermal Decomposition Data for Aminopyridine Derivatives

| Compound | Analysis Method | Key Observations | Reference |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | DSC | Exothermic Peak: 360.6 °C | [1] |

| 2-aminopyridine complexes | TGA | Kinetic data available for thermal decomposition | [4] |

Table 2: Thermal Degradation Data for Poly(vinylpyridine)s

| Polymer | Analysis Method | Key Observations | Reference |

| Poly(2-vinylpyridine) (P2VP) | Pyrolysis-MS | Complex degradation yielding pyridine, monomer, and protonated oligomers. | [2] |

| Poly(4-vinylpyridine) (P4VP) | TGA | Thermally stable with decomposition occurring in multiple stages. | [2] |

Recommended Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10°C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses any expected transitions.

-

Record the heat flow to the sample relative to the reference. Exothermic and endothermic events will be observed as peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical composition of the gases evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described in section 5.1.

-

Simultaneously analyze the evolved gases by MS or FTIR to identify the decomposition products as a function of temperature.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a novel compound.

Conclusion

While direct experimental data for this compound is currently lacking, a predictive understanding of its thermal stability and decomposition can be formulated by examining its constituent chemical moieties. The presence of both a vinyl group and an aminopyridine ring suggests a complex thermal behavior involving competing polymerization and decomposition reactions. The experimental protocols outlined in this guide provide a robust framework for the comprehensive thermal characterization of this and other novel compounds. The resulting data will be crucial for ensuring the safe handling, storage, and application of this compound in research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Vinyl Group in Substituted Pyridines: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The vinylpyridine moiety is a versatile functional group in organic synthesis, offering a unique combination of electronic properties and reactivity that makes it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring significantly influences the reactivity of the attached vinyl group, rendering it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the vinyl group in substituted pyridines, with a focus on key reaction classes, the influence of substituents, and detailed experimental protocols.

Electronic Nature and General Reactivity

The reactivity of the vinyl group in vinylpyridines is dictated by the electron-withdrawing nature of the pyridine ring. This effect is most pronounced when the vinyl group is at the 2- or 4-position, as the nitrogen atom can effectively delocalize the negative charge in the intermediate of nucleophilic additions. Consequently, 2- and 4-vinylpyridines are excellent Michael acceptors.[1] The electron-deficient nature of the vinyl group also influences its participation in cycloaddition and polymerization reactions. Substituents on the pyridine ring can further modulate this reactivity through inductive and resonance effects, either enhancing or diminishing the electrophilicity of the vinyl group.[2][3] For instance, electron-donating groups on the pyridine ring can decrease the rate of nucleophilic attack, while electron-withdrawing groups can enhance it.[4][5]

Key Reactions of the Vinyl Group

The unique electronic properties of the vinyl group in substituted pyridines allow for a range of synthetically useful transformations. The following sections detail the most important of these reactions, including quantitative data and experimental protocols.

Michael Addition (Aza-Michael Addition)

The conjugate addition of nucleophiles to the vinyl group, often referred to as aza-Michael addition in the context of nitrogen nucleophiles, is a cornerstone of vinylpyridine chemistry.[6][7] This reaction provides a highly atom-economical method for the formation of carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[1]

Mechanism: The reaction typically proceeds via the attack of a nucleophile on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate or an equivalent anionic intermediate.[8][9] Subsequent protonation yields the final addition product. The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the intermediate, particularly for 2- and 4-vinylpyridines.[1]

Quantitative Data Summary:

| Entry | Nucleophile | Vinylpyridine | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | 2-Vinylpyridine | [Ph3C][B(C6F5)4] / Chlorobenzene | 80 | 12 | 95 | [6] |

| 2 | Aniline | 2-Vinylpyridine | [Ph3C][B(C6F5)4] / Chlorobenzene | 100 | 24 | 75 | [6] |

| 3 | Pyrrolidine | 2-Vinylpyridine | HFIP | RT | 1 | 92 | [7] |

| 4 | Dibenzylamine | 2-Vinylpyridine | HFIP | RT | 2 | 88 | [7] |

| 5 | Phenyllithium | trans-1,2-di-(2-pyridyl)ethylene | THF | -78 to RT | 2 | 91 | [8] |

| 6 | n-Butyllithium | trans-1,2-di-(2-pyridyl)ethylene | THF | -78 to RT | 2 | 85 | [8] |

Experimental Protocol: General Procedure for Aza-Michael Addition Reactions [6]

The aza-Michael addition reactions are carried out in a glovebox filled with nitrogen. To a 5 mL vial, [Ph3C][B(C6F5)4] (46 mg, 0.05 mmol), the amine (0.5 mmol), and the vinylpyridine (1 mmol) are added, followed by chlorobenzene (2 mL). The reaction mixture is then stirred at the desired temperature for the specified time. After the reaction is complete, the solvent is removed under vacuum. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50/1, with 0.2% v/v Et3N in the eluent) to afford the desired product.

Logical Relationship of Michael Addition:

Caption: Logical flow of a typical Michael addition reaction involving a vinylpyridine.

Cycloaddition Reactions

Vinylpyridines can participate as dienophiles in Diels-Alder reactions and as dipolarophiles in other cycloadditions, providing access to a variety of carbocyclic and heterocyclic scaffolds. The electron-deficient nature of the vinyl group, enhanced by the pyridine ring, facilitates these transformations.

Diels-Alder Reactions: Lewis acid promotion is often necessary for the Diels-Alder reaction of vinylpyridines with unactivated dienes.[10] The Lewis acid coordinates to the pyridine nitrogen, further increasing the electron-withdrawing effect on the vinyl group and accelerating the reaction.

[2+2] Photocycloadditions: Asymmetric [2+2] photocycloadditions of acyclic vinylpyridines have been achieved with high diastereoselectivity and enantioselectivity through the use of a chiral catalyst and a photosensitizer.[11][12] This approach relies on the formation of a highly organized ternary complex involving the catalyst, the vinylpyridine substrate, and the reaction partner.[11]

Quantitative Data Summary:

| Entry | Reaction Type | Diene/Dipolarophile | Vinylpyridine | Catalyst/Conditions | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diels-Alder | Isoprene | 4-Vinylpyridine | B(C6F5)3 | 25 | 24 | 95 | [10] |

| 2 | Diels-Alder | 2,3-Dimethylbutadiene | 2-Vinylpyridine | B(C6F5)3 | 25 | 24 | 75 | [10] |

| 3 | [2+2] Photocycloaddition | N-Vinylacetamide | 2-Vinylpyridine derivative | Chiral Phosphoric Acid, Ir(III) photocatalyst, light | RT | 24 | 85 | [11] |

| 4 | CO2 Cycloaddition | Epichlorohydrin | 4-Vinylpyridine | - | 120 | 24 | - | [13][14] |

Experimental Workflow: Lewis Acid-Promoted Diels-Alder Reaction

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Substituted Vinylpyridines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. Among these, substituted vinylpyridines are emerging as a particularly promising class of compounds with significant potential in the development of novel therapeutics. Their unique chemical structure, featuring a reactive vinyl group attached to a pyridine ring, allows for diverse biological interactions, leading to potent anticancer, antimicrobial, and other pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activity of substituted vinylpyridines, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity of Substituted Vinylpyridines

Substituted vinylpyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Several studies have highlighted the ability of substituted vinylpyridines to target and inhibit receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain vinylpyridine derivatives have been designed as covalent inhibitors of EGFR, a key driver in many cancers. These compounds typically contain a quinazoline core and a vinylpyridine "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor's kinase activity. This targeted covalent inhibition effectively blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Pyridine derivatives, including those with vinyl substitutions, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting the angiogenesis signaling cascade.[2] This inhibition can lead to a reduction in tumor vascularization and growth.

Modulation of Other Signaling Pathways

Beyond RTK inhibition, substituted vinylpyridines have been implicated in the modulation of other critical cancer-related signaling pathways.

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a stress-activated pathway that can have both pro-apoptotic and pro-survival roles in cancer, depending on the cellular context.[3][4] Some anticancer pyridine derivatives have been shown to induce apoptosis in cancer cells through the upregulation of the JNK pathway.[5][6]

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[7][8] Certain pyridine-containing compounds have been identified as inhibitors of this pathway, often by targeting the interaction between β-catenin and its transcriptional coactivators.[2][9]

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted vinylpyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in the table below.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivatives | MCF-7 (Breast) | < Doxorubicin | [2] |

| Pyridine derivatives | HepG2 (Liver) | ~1.0 | [5] |

| 2-Styrylquinoline derivatives | HCT 116 (Colon) | 2.61 - 11.72 | [10] |

| Pyridine-chalcone hybrids | MDA-468 (Breast) | 0.3 - 30 | [11] |

| [5][12][13]triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent | [14] |

Antimicrobial Activity of Substituted Vinylpyridines

In an era of increasing antimicrobial resistance, the development of new classes of antimicrobial agents is a critical global health priority. Substituted vinylpyridines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

Quaternized poly(4-vinylpyridine) (P4VP) and its copolymers have been extensively studied for their antibacterial properties. The quaternization of the pyridine nitrogen atom introduces a positive charge, which is crucial for their mechanism of action. These cationic polymers are thought to interact with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The length of the alkyl chain used for quaternization and the overall hydrophobicity of the polymer can significantly influence the antibacterial efficacy.[12][15]

Chalcone-like compounds containing a vinylpyridine moiety have also been investigated as potential antibacterial agents. Chalcones are known for their broad spectrum of biological activities, and their combination with the vinylpyridine scaffold can lead to synergistic effects.[3][13][][17][18][19][20][21]

Antifungal Activity

The antifungal potential of substituted vinylpyridines is also an active area of research. Similar to their antibacterial counterparts, quaternized vinylpyridine-based polymers have demonstrated activity against various fungal pathogens, including Candida albicans.[22][23][24][25] The mechanism of action is also believed to involve disruption of the fungal cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of substituted vinylpyridines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quaternized poly(4-vinylpyridine) copolymer | E. coli | 125 - 1000 | [12] |

| Pyridine-chalcone hybrid | M. tuberculosis | 8.9 - 28 | [11] |

| Chalcone derivative | S. aureus | 7.81 - 15.6 | [17] |

| Chalcone derivative | C. albicans | 15.6 - 31.25 | [17] |

| Polymeric vinylpyridine derivatives | C. albicans | 3 - 11 (µM) | [23] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted vinylpyridines.

Synthesis of Substituted Vinylpyridines

The synthesis of substituted vinylpyridines can be achieved through various organic chemistry reactions. A common approach involves the Claisen-Schmidt condensation of a pyridine-containing acetophenone with an appropriate aldehyde to form a chalcone-like vinylpyridine derivative.[11][18][19][21] Another method is the Wittig reaction, which allows for the formation of the vinyl group with good stereocontrol. The synthesis of polymeric vinylpyridines typically involves the polymerization of the vinylpyridine monomer, followed by quaternization with an alkyl halide to introduce the positive charge.[15]

In Vitro Anticancer Activity Assays

MTT Cell Viability Assay: This is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted vinylpyridine compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[26][27][28][29][30]

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The substituted vinylpyridine compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][31][32][33][34][35]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of substituted vinylpyridines can aid in understanding their mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Conclusion and Future Directions

Substituted vinylpyridines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships to optimize their potency and selectivity. Moreover, in-depth studies on their pharmacokinetic and toxicological profiles are necessary to translate these promising in vitro findings into clinically viable drug candidates. The continued exploration of substituted vinylpyridines holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. investigadores.unison.mx [investigadores.unison.mx]

- 2. youtube.com [youtube.com]

- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effect of polyelectrolyte complex formation on the antibacterial activity of copolymer of alkylated 4-vinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. people.clarkson.edu [people.clarkson.edu]

- 17. Evaluation of the Antimicrobial Activity in Host-Mimicking Media and In Vivo Toxicity of Antimicrobial Polymers as Functional Mimics of AMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological activity of chalcone derivatives containing pyridazine - Arabian Journal of Chemistry [arabjchem.org]

- 21. mdpi.com [mdpi.com]

- 22. A Cationic Polymer That Shows High Antifungal Activity against Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antifungal Polymeric Materials and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. atcc.org [atcc.org]

- 28. researchgate.net [researchgate.net]

- 29. MTT (Assay protocol [protocols.io]

- 30. researchgate.net [researchgate.net]

- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Polymerization of Vinylpyridines for Functional Polymers

Topic: Polymerization of 2-Vinylpyridine and 4-Vinylpyridine for Functional Polymers

Note: The monomer "2-Vinylpyridin-4-amine" was not found in the reviewed literature. This document focuses on the polymerization of the widely studied and commercially available monomers, 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), which serve as excellent precursors for a wide range of functional polymers. The inherent reactivity of the pyridine ring allows for post-polymerization modification to introduce various functional groups, including amines.

Introduction

Poly(vinylpyridine)s (PVPs) are a versatile class of polymers with a wide array of applications in materials science, catalysis, and biomedicine.[1][2] The presence of the pyridine functional group in each repeating unit provides a site for hydrogen bonding, quaternization, and metal coordination, making PVPs highly functional materials.[3][4][5] This document provides detailed protocols for the synthesis of poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) via solution and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, along with their potential applications.

Applications of Poly(vinylpyridine)-Based Functional Polymers

The unique chemical structure of PVPs makes them suitable for a variety of applications:

-

Drug Delivery and Biomedical Uses: The ability to be functionalized and their pH-responsive nature make PVPs promising candidates for targeted drug release systems and biofunctional coatings.[3]

-

Catalysis: PVPs can act as polymeric ligands for metal complexes, finding use in various catalytic processes.[3]

-

Coatings and Adhesives: They are utilized to enhance adhesion to surfaces like metal and glass and to improve chemical resistance in coatings.[5]

-

Ion-Exchange and Adsorption: The pyridine groups can be quaternized to create ion-exchange resins for water purification and metal ion scavenging.[3][6]

-

Advanced Materials: P2VP and P4VP are key components in the formation of block copolymers that self-assemble into ordered nanostructures, finding applications in nanotechnology and materials science.[2] They are also used in the production of specialty latex for applications like tire cord binders.[7][8]

Data Presentation

Table 1: Solution Polymerization of 2-Vinylpyridine and 4-Vinylpyridine

| Monomer | Initiator (BPO) wt% | Temperature (°C) | Time (h) | Conversion (%) |

| 2-VP | 4 | 55 | 24 | ~73 |

| 4-VP | 4 | 65 | 24 | ~86 |

Data synthesized from a study by Martinez-Valencia et al., highlighting the effect of monomer and temperature on conversion in a solution polymerization system.[6]

Table 2: RAFT Polymerization of 2-Vinylpyridine and 4-Vinylpyridine

| Monomer | Macro-CTA | M ( g/mol ) | M ( g/mol ) | M/M |

| 2-VP | - | 7900 | 8500 | < 1.15 |

| 4-VP | - | 8500 | 9200 | < 1.15 |

| 2VP-b-4VP | P2VP | 23000 | 25000 | < 1.20 |

| 4VP-b-2VP | P4VP | 26000 | 28500 | < 1.20 |

Representative data from RAFT polymerization of 2VP and 4VP, demonstrating good control over molecular weight and narrow polydispersity. Data adapted from Convertine et al.[9][10]

Experimental Protocols

Protocol 1: Solution Polymerization of 2-Vinylpyridine (P2VP)

Materials:

-

2-Vinylpyridine (2-VP) monomer (stabilizer removed)

-

Isopropyl alcohol (IPA)

-

Benzoyl peroxide (BPO) initiator

-

Round-bottom flask with a condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Monomer Preparation: Purify the 2-VP monomer by passing it through a column of basic alumina to remove the inhibitor (e.g., tert-butylcatechol).[7]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 30 g of the purified 2-VP monomer in 70 g of IPA.

-

Initiator Addition: Add the desired amount of BPO initiator (e.g., 4 wt% with respect to the monomer).

-

Inert Atmosphere: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to 55°C under a nitrogen atmosphere with continuous magnetic stirring.[6]

-

Reaction Time: Allow the polymerization to proceed for 24 hours.[6]

-

Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane or diethyl ether).

-

Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: RAFT Polymerization of 4-Vinylpyridine (P4VP)

Materials:

-

4-Vinylpyridine (4-VP) monomer (stabilizer removed)

-

Azoisobutyronitrile (AIBN) initiator

-

Cumyl dithiobenzoate (CDB) as the RAFT agent

-

Septa-sealed vials

-

Nitrogen or Argon gas supply

-

Constant temperature bath (e.g., oil bath)

Procedure:

-

Monomer and Reagent Preparation: Purify the 4-VP monomer as described in Protocol 1. Ensure all reagents are of high purity.

-

Reaction Mixture: In a septa-sealed vial, combine the purified 4-VP monomer, AIBN initiator, and CDB RAFT agent under a nitrogen atmosphere. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = [X]:[6]:[0.1-0.2]. All polymerizations should be conducted at 60 °C under a nitrogen atmosphere in septa-sealed vials.[9][10]

-

Degassing: Subject the sealed vial to several freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

-

Polymerization: Place the vial in a preheated oil bath at 60°C to initiate the polymerization.[9][10]

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) (to determine molecular weight and polydispersity).

-

Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the vial in an ice bath and exposing the contents to air. Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying, as described in Protocol 1.

Visualizations

Caption: General scheme for the synthesis of functional polymers from vinylpyridine monomers.

Caption: Experimental workflow for the solution polymerization of vinylpyridines.

References

- 1. polysciences.com [polysciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polysciences.com [polysciences.com]

- 4. researchgate.net [researchgate.net]

- 5. polysciences.com [polysciences.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Vinylpyridin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Vinylpyridin-4-amine is a functionalized pyridine derivative with the potential for versatile applications in transition metal catalysis. Its structure combines a coordinating pyridine nitrogen atom, an amino group that can act as a directing group or be further functionalized, and a vinyl group that can participate in polymerization or be used as an anchor to a solid support. This application note provides a representative protocol for the synthesis of a palladium(II) complex of this compound and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. While direct literature on the catalytic use of this specific ligand is limited, the protocols and data presented here are based on established principles of catalysis with analogous aminopyridine and vinylpyridine ligands.[1][2][3][4]

Key Features of this compound as a Ligand

-

Strong Coordination: The pyridine nitrogen provides a strong coordination site for transition metals like palladium.[1][5]

-

Directing Group Potential: The amino group at the 4-position can act as a directing group in C-H activation and functionalization reactions.[2][6]

-

Tunable Properties: The vinyl and amino groups offer sites for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties.

-

Immobilization: The vinyl group provides a handle for immobilization onto polymeric supports, facilitating catalyst recovery and reuse.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Dichloro-bis(this compound)palladium(II) Complex

This protocol describes the synthesis of a representative palladium(II) complex with this compound as the ligand.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a 50 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (177 mg, 1.0 mmol).

-

Add anhydrous acetonitrile (20 mL) to the flask. The suspension is stirred at room temperature for 30 minutes.

-

In a separate flask, dissolve this compound (264 mg, 2.2 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the solution of this compound to the palladium(II) chloride suspension at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The color of the suspension will typically change, indicating complex formation.

-

After 24 hours, reduce the volume of the solvent in vacuo to approximately 5 mL.

-

Add anhydrous diethyl ether (30 mL) to precipitate the product.

-

Isolate the solid product by filtration under an inert atmosphere, wash with diethyl ether (2 x 10 mL), and dry in vacuo.

-

The resulting solid is the Dichloro-bis(this compound)palladium(II) complex. Characterize the complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).

Diagram: Synthesis Workflow of the Palladium Complex

Caption: Workflow for the synthesis of the palladium(II) complex.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized palladium complex as a catalyst for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

-

Dichloro-bis(this compound)palladium(II) complex

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the Dichloro-bis(this compound)palladium(II) complex (4.2 mg, 0.01 mmol, 1 mol%).

-

Add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the tube via syringe.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

-

After 12 hours, cool the reaction to room temperature.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

-

Determine the yield and purity of the product by GC-MS and/or NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction under various conditions, illustrating the potential catalytic activity of the this compound palladium complex.

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | 78 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 80 | 8 | 95 |

| 4 | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |

Proposed Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to the palladium complex of this compound.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

This application note provides a framework for the utilization of this compound in transition metal catalysis, specifically highlighting its potential in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols for catalyst synthesis and application, along with the representative data, serve as a valuable starting point for researchers interested in exploring the catalytic potential of this and related functionalized pyridine ligands. Further optimization of reaction conditions and exploration of other cross-coupling reactions are encouraged to fully elucidate the catalytic capabilities of this compound-based systems.

References

- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

"2-Vinylpyridin-4-amine as a monomer in copolymerization reactions"

Disclaimer: The following application notes and protocols focus on the copolymerization of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). Extensive literature searches for "2-Vinylpyridin-4-amine" did not yield specific results on its use as a monomer in copolymerization reactions. It is possible that this is a rare or non-standard monomer. Given the high relevance and extensive documentation of 2VP and 4VP in copolymerization for applications in drug development and other scientific fields, this document provides detailed information on these widely used monomers as a comprehensive alternative.

Introduction

2-Vinylpyridine and 4-vinylpyridine are versatile monomers that can be readily copolymerized with a variety of other monomers using different polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1][2][3] The resulting copolymers are of significant interest, particularly in the field of drug development, due to the unique properties imparted by the pyridine moiety. The nitrogen atom in the pyridine ring can be protonated at low pH, leading to a change in the polymer's solubility and conformation. This pH-responsiveness makes vinylpyridine-containing copolymers excellent candidates for "smart" drug delivery systems, where the release of a therapeutic agent can be triggered by the acidic environment of specific tissues or cellular compartments.[4] Furthermore, the pyridine group can act as a ligand for metal coordination, opening up applications in catalysis and materials science.

Data Presentation

Table 1: Copolymerization Parameters of 2-Vinylpyridine and 4-Vinylpyridine with Various Comonomers

| Monomer 1 (M1) | Monomer 2 (M2) | Polymerization Method | r1 | r2 | Reference |

| 2-Vinylpyridine | Diethylaminoethyl methacrylate (DEAEMA) | Free Radical | 0.47 ± 0.04 | 1.03 ± 0.05 | [5] |

| 2-Vinylpyridine | Di(ethylene glycol) methyl ether methacrylate (DEGMA) | Free Radical | 0.45 ± 0.03 | 0.95 ± 0.04 | [5] |

| 2-Vinylpyridine | 2-Butoxyethyl methacrylate (BuOEMA) | Free Radical | 0.52 ± 0.02 | 1.15 ± 0.03 | [5] |

| 4-Vinylpyridine | Styrene | Free Radical | 0.85 | 0.67 | [6] |

r1 and r2 are the monomer reactivity ratios.

Table 2: Molecular Weight and Polydispersity Data for Vinylpyridine Homopolymers and Block Copolymers via RAFT Polymerization

| Polymer | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Observed) | PDI (Mw/Mn) | Reference |

| Poly(2-vinylpyridine) | 25 | 9,800 | 10,100 | 1.10 | [1] |

| Poly(2-vinylpyridine) | 80 | 31,400 | 32,500 | 1.18 | [1] |

| Poly(4-vinylpyridine) | 28 | 11,000 | 11,500 | 1.15 | [1] |

| Poly(4-vinylpyridine) | 85 | 33,400 | 35,000 | 1.25 | [1] |

| Poly(2VP-b-4VP) | >95 (blocking) | - | 23,000 | 1.20 | [7] |

| Poly(4VP-b-2VP) | >95 (blocking) | - | 26,000 | 1.28 | [7] |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Experimental Protocols

Protocol 1: Synthesis of Poly(4-vinylpyridine) by RAFT Polymerization

This protocol is adapted from the RAFT polymerization of vinylpyridines.[1]

Materials:

-

4-Vinylpyridine (4VP), freshly distilled

-

Azoisobutyronitrile (AIBN), recrystallized

-

Cumyl dithiobenzoate (CDB) (RAFT agent)

-

Anhydrous N,N-dimethylformamide (DMF) (if required for solubility)

-

Septa-sealed vials

-

Nitrogen source

-

Magnetic stirrer and stir bar

-

Constant temperature oil bath (60 °C)

-

Hexane or Toluene (for precipitation)

Procedure:

-

In a septa-sealed vial, add the desired amount of 4-vinylpyridine monomer.

-

Add the RAFT agent, cumyl dithiobenzoate (CDB), and the initiator, AIBN. A typical molar ratio of initiator to CTA is 1:4.75.[1] The CTA to monomer ratio will determine the target molecular weight.[1]

-

If necessary, add a minimal amount of anhydrous DMF to ensure solubility, particularly if preparing block copolymers.[1]

-

Seal the vial with a rubber septum and purge with dry nitrogen for 30 minutes to remove oxygen.

-

Place the vial in a preheated oil bath at 60 °C and stir.[1]

-

Monitor the polymerization progress by taking aliquots at different time intervals and analyzing for conversion using techniques like ¹H NMR or by comparing the refractive index signal of the monomer over time.[1]

-

To terminate the polymerization, remove the vial from the oil bath and cool it to room temperature.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as hexane or toluene.[1]

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the polymer for its molecular weight and polydispersity using size-exclusion chromatography (SEC).[1]

Visualizations

Caption: Workflow for RAFT Copolymerization of Vinylpyridine.

Caption: pH-Responsive Drug Release from a P4VP-Containing Micelle.

Applications in Drug Development

Copolymers containing 2-vinylpyridine or 4-vinylpyridine are extensively explored for various biomedical applications, particularly in drug delivery. The ability of the pyridine groups to become protonated in acidic environments, such as those found in tumor tissues or within endosomes and lysosomes of cells, makes these copolymers ideal for creating pH-sensitive drug carriers.

Amphiphilic block copolymers with a poly(vinylpyridine) segment can self-assemble into micelles in aqueous solutions at physiological pH.[8] These micelles can encapsulate hydrophobic drugs within their core, protecting them from degradation and premature release.[8] Upon reaching a target site with a lower pH, the protonation of the pyridine units leads to an increase in the hydrophilicity of the poly(vinylpyridine) block, causing the micelle to swell or disassemble, thereby releasing the encapsulated drug.[4]

Furthermore, the cationic nature of protonated poly(vinylpyridine) can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This property is also being investigated for gene delivery applications, where the polymer can complex with negatively charged nucleic acids. The versatility in copolymerization allows for the fine-tuning of the properties of these materials, such as their critical micelle concentration, drug loading capacity, and pH-sensitivity, by adjusting the comonomer type and block lengths.[8]

References

- 1. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications [mdpi.com]

- 8. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 2-Vinylpyridin-4-amine Based Ligands for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-vinylpyridin-4-amine and its application as a versatile ligand in coordination chemistry. The protocols detailed herein offer a two-step synthetic route to the target ligand, followed by a general procedure for the formation of its coordination complexes. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a bifunctional organic molecule featuring a pyridine ring, a primary amine, and a vinyl group. This unique combination of functional groups makes it an excellent candidate for the design and synthesis of novel ligands for coordination chemistry. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelating unit, while the vinyl group offers a site for further functionalization or polymerization. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

This document outlines a reliable synthetic pathway to this compound, commencing with the synthesis of a key intermediate, 2-bromo-4-aminopyridine, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the vinyl moiety. A general protocol for the subsequent coordination to a metal center is also provided.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, which is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound and its subsequent coordination to a metal salt.

Part 1: Synthesis of 2-Bromo-4-aminopyridine

This protocol describes the synthesis of the key intermediate, 2-bromo-4-aminopyridine, from 2,4-dibromopyridine-N-oxide. This two-step, one-pot procedure involves an initial ammoniation followed by a reduction.

Experimental Protocol:

Materials:

-

2,4-dibromopyridine-N-oxide

-

Ammonia water (25-28%)

-

Reduced iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diatomaceous earth

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Ammoniation:

-

In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide and ammonia water.

-

Heat the mixture to a temperature between 60°C and 110°C.

-

Maintain the reaction at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

-